

Part 1: Executive Summary & Compound Identity[1]

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Compound of Interest

Compound Name: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

CAS No.: 324773-66-2

Cat. No.: B1334867

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Critical Identification Note: CAS 324773-66-2 corresponds to 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (Formula: $C_{18}H_{22}N_2O_2$).[1] Note: This compound is structurally distinct from Sitagliptin (CAS 486460-32-6), though they are often co-indexed in broad pharmaceutical databases due to shared "intermediate" status in specific patent classes. [1] This guide specifically addresses the analysis of the carbazole derivative, a critical process impurity often found in the synthesis of beta-blockers (e.g., Carvedilol) and N-alkylated carbazole research scaffolds.[1]

Compound Profile:

- Systematic Name: 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol[1]
- Molecular Formula: $C_{18}H_{22}N_2O_2$ [1]
- Monoisotopic Mass: 298.1681 Da[1]
- Physicochemical Behavior: The molecule features a lipophilic carbazole moiety (chromophore) and a polar, basic aliphatic chain containing a secondary amine and two hydroxyl groups.[1] This "amphiphilic" nature dictates the use of Reverse-Phase Chromatography (RPC) with pH-modified mobile phases.[1]

Part 2: Method Development Strategy (The "Why")

Ionization Source Selection: Electrospray Ionization (ESI)[1]

- Rationale: The secondary amine in the aliphatic chain () is easily protonated under acidic conditions.[1] ESI in positive mode (ESI+) will yield a robust ion at m/z 299.17.[1]
- Avoidance: APCI is less suitable due to the potential for thermal degradation of the hydroxylated alkyl chain.[1]

Chromatographic Separation

- Column Choice: A C18 Charged Surface Hybrid (CSH) column is recommended.[1] Standard C18 columns often exhibit peak tailing for secondary amines due to interaction with residual silanols.[1] CSH technology provides better peak shape for basic compounds at low pH.[1]
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid (Proton source).[1]
 - Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
 - Gradient: The carbazole ring is highly hydrophobic, requiring a gradient pushing to high %B (e.g., 80-90%) to elute.[1]

Fragmentation Mechanism (MS/MS)

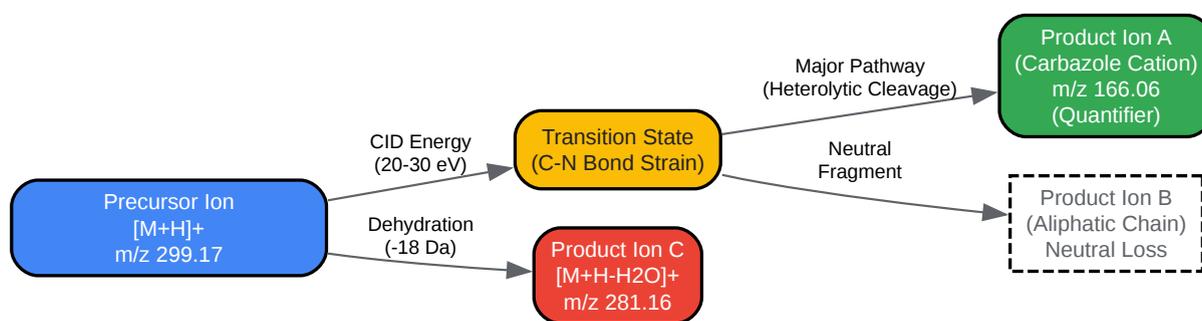
Understanding the fragmentation is vital for MRM (Multiple Reaction Monitoring) method design.[1]

- Primary Cleavage: The C-N bond between the carbazole nitrogen and the alkyl chain is the weakest link under Collision Induced Dissociation (CID).[1]

- Dominant Fragment: The formation of the resonance-stabilized carbazole cation (m/z 166.06) is the most abundant product ion.[1]
- Secondary Fragment: Loss of water (m/z 281.16) from the precursor (m/z 299.17) or cleavage of the hydroxypropyl tail.[1]

Part 3: Visualization of Fragmentation & Workflow

Figure 1: Proposed Fragmentation Pathway (ESI+)



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Caption: ESI+ Fragmentation pathway of CAS 324773-66-2.[1] The carbazole moiety (m/z 166) provides the most specific signal for quantification.[1]

Part 4: Detailed Analytical Protocols

Protocol A: Quantitative LC-MS/MS Assay (MRM Mode)

Purpose: Quantification of CAS 324773-66-2 as an impurity in drug substances.[1]

1. Sample Preparation:

- Stock Solution: Dissolve 1 mg of CAS 324773-66-2 in 1 mL Methanol (1 mg/mL).
- Working Standard: Dilute to 1 μ g/mL in Water:Methanol (50:50).

- Matrix Prep: If analyzing within a drug matrix (e.g., Carvedilol), prepare the API at 10 mg/mL in DMSO/Methanol.[1]

2. LC Conditions:

Parameter	Setting
System	UHPLC (Agilent 1290 / Waters Acquity)
Column	Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 μm)
Temp	40°C
Flow Rate	0.4 mL/min
Injection	2.0 μL
Mobile Phase A	Water + 0.1% Formic Acid

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid [[1]]

3. Gradient Table:

Time (min)	%B	Description
0.0	5	Equilibration
1.0	5	Load
6.0	95	Elution of Impurity
8.0	95	Wash

| 8.1 | 5 | Re-equilibration [[1]]

4. MS/MS Parameters (Triple Quadrupole):

- Source: ESI Positive[1][2]
- Capillary Voltage: 3.5 kV[1]

- Desolvation Temp: 450°C
- MRM Transitions:

Precursor (m/z)	Product (m/z)	Cone (V)	CE (eV)	Role
299.2	166.1	30	25	Quantifier
299.2	223.1	30	18	Qualifier 1
299.2	281.2	30	12	Qualifier 2

Protocol B: High-Resolution Structural Confirmation

Purpose: Confirming the identity of the impurity during synthesis optimization.[1]

1. Instrumentation: Q-TOF or Orbitrap (e.g., Thermo Q-Exactive).[1] 2. Scan Mode: Full MS / dd-MS2 (Top 3).[1] 3. Mass Accuracy Requirement: < 5 ppm. 4. Expected Data:

- Theoretical [M+H]⁺: 299.1754
- Ring Double Bond Equivalent (RDBE): 9.5 (Consistent with carbazole ring system).[1]
- Isotope Pattern: Distinctive Carbon-13 pattern matching C18.[1]

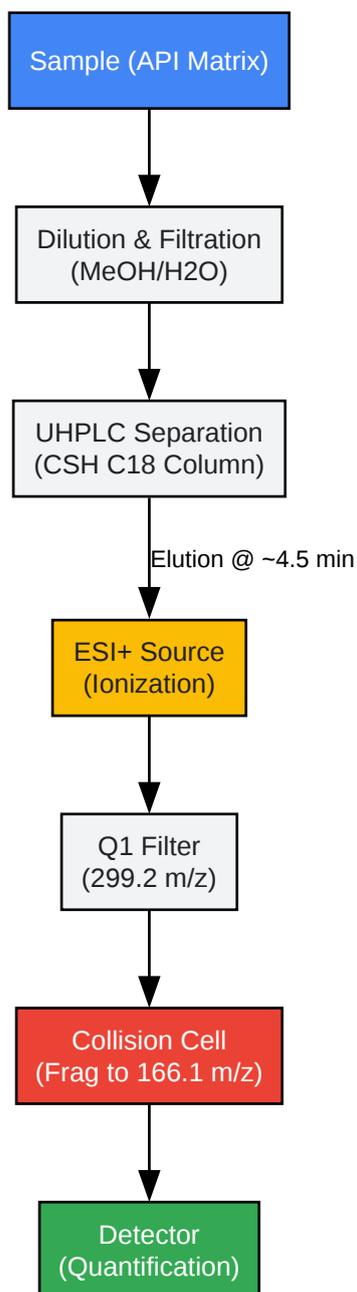
Part 5: Troubleshooting & Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the data, apply these system suitability tests (SST):

- Carryover Check:
 - Issue: The carbazole ring is "sticky" on C18 columns.[1]
 - Validation: Inject a blank immediately after the highest standard.[1] Peak area in blank must be < 20% of the LLOQ (Lower Limit of Quantitation).[1]
 - Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).[1]
- Peak Tailing Factor:

- Requirement: Tailing factor () must be < 1.5.[1]
- Fix: If tailing occurs, add 5mM Ammonium Formate to Mobile Phase A to buffer the secondary amine interaction.[1]
- Signal Suppression:
 - Test: Post-column infusion of the analyte while injecting the matrix (API).[1]
 - Observation: Look for dips in the baseline at the retention time of CAS 324773-66-2.[1]

Figure 2: Analytical Workflow Logic



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Caption: Step-by-step logic for the quantitative analysis of CAS 324773-66-2 in complex matrices.

References

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